1-(4-Fluorophenyl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate
Description
1-(4-Fluorophenyl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Properties
IUPAC Name |
[1-(4-fluorophenyl)-1-oxopropan-2-yl] 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-11-16(12(2)22-19(21-11)26-4)9-10-17(23)25-13(3)18(24)14-5-7-15(20)8-6-14/h5-8,13H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVHPAKXMRHAOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)OC(C)C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate typically involves multiple steps:
Formation of the 4-Fluorophenyl Ketone: This step involves the acylation of 4-fluoroacetophenone using a suitable acylating agent such as acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Synthesis of the Pyrimidine Derivative: The pyrimidine ring is constructed through a condensation reaction involving 2,4,6-trimethylpyrimidine and methylthiol, often in the presence of a base such as sodium hydride.
Esterification: The final step involves the esterification of the 4-fluorophenyl ketone with the pyrimidine derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, often in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluorophenyl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structural features.
Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-2-oxopropane: Similar in structure but lacks the pyrimidine ring.
3-(4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl)propanoic acid: Similar pyrimidine structure but different functional groups.
Uniqueness
1-(4-Fluorophenyl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate is unique due to the combination of its fluorophenyl and pyrimidine moieties, which confer distinct chemical and biological properties not found in simpler analogs.
This compound’s unique structure allows for diverse applications and interactions, making it a valuable subject of study in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
